4-Ethylpyrrolo[1,2-a]pyrazine chemical structure and properties
4-Ethylpyrrolo[1,2-a]pyrazine chemical structure and properties
The following technical guide details the chemical structure, synthesis, and applications of 4-Ethylpyrrolo[1,2-a]pyrazine , a bicyclic heteroaromatic scaffold of significant interest in medicinal chemistry and flavor science.
Executive Summary
4-Ethylpyrrolo[1,2-a]pyrazine (CAS: 158945-92-7 ) is a fused bicyclic heterocycle belonging to the pyrrolopyrazine class. Structurally, it consists of a pyrrole ring fused to a pyrazine ring across the nitrogen-carbon bond, creating a bridgehead nitrogen system. This scaffold is "privileged" in drug discovery, serving as a core pharmacophore for kinase inhibitors (e.g., JAK1 inhibitors), anticonvulsants, and antimicrobials. Additionally, alkyl-substituted pyrrolopyrazines are naturally occurring volatiles formed via Maillard reactions, contributing to the roasted, nutty flavor profiles of coffee and cocoa.
This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and biological utility, designed for researchers in organic synthesis and pharmacology.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
Structural Nomenclature
The pyrrolo[1,2-a]pyrazine system is numbered starting from the non-bridgehead nitrogen in the pyrazine ring (if following specific IUPAC conventions for fused systems) or relative to the bridgehead. In this guide, we adhere to the standard heterocyclic numbering where the ethyl group is located at position 4 of the pyrazine ring.
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IUPAC Name: 4-Ethylpyrrolo[1,2-a]pyrazine
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Molecular Formula: C
H N -
Molecular Weight: 146.19 g/mol
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CAS Number: 158945-92-7
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SMILES: CCc1cn2cccc2n1 (Canonical representation)
Physical Properties
The introduction of the ethyl group at the C4 position increases lipophilicity compared to the parent scaffold, enhancing membrane permeability for biological applications.
| Property | Value / Description |
| Appearance | Pale yellow to amber liquid or low-melting solid (dependent on purity). |
| Boiling Point | ~230–240 °C (Predicted at 760 mmHg) |
| Density | ~1.12 g/cm³ (Predicted) |
| Solubility | Soluble in DCM, DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water. |
| LogP | ~1.8 (Predicted) – Moderate lipophilicity suitable for CNS penetration. |
| Odor | Characteristic roasted, nutty, or earthy aroma (typical of alkyl-pyrrolopyrazines). |
Synthetic Methodologies
The synthesis of the pyrrolo[1,2-a]pyrazine core requires the construction of the pyrazine ring onto a pre-existing pyrrole, or a multicomponent cyclization.
Method A: The Modified Pomeranz-Fritsch Cyclization
This is the most authoritative method for generating the aromatic core. It involves the condensation of 2-formylpyrrole (pyrrole-2-carboxaldehyde) with an amino-acetal or amino-acid derivative, followed by acid-mediated cyclization.
Mechanism:
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Condensation: 2-Formylpyrrole reacts with 2-amino-1-butanol (to install the ethyl group) or a related amino-ketone equivalent.
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Cyclization: Acid-catalyzed intramolecular attack of the pyrrole nitrogen onto the pendant electrophilic carbon.
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Oxidation: If a saturated linker is used, a final oxidation step (using MnO
or DDQ) is required to aromatize the pyrazine ring.
Method B: Van Leusen-Type Cyclization
A more modern approach utilizes tosylmethyl isocyanide (TosMIC) derivatives or multicomponent reactions involving ethylenediamine and dicarbonyls, though these often yield the perhydro (saturated) derivatives which must be oxidized.
Visualization of Synthetic Pathway
The following diagram outlines the logical flow for synthesizing the 4-ethyl derivative from 2-formylpyrrole.
Caption: Step-wise synthesis of 4-Ethylpyrrolo[1,2-a]pyrazine via condensation and oxidative aromatization.
Detailed Experimental Protocol
Objective: Synthesis of 4-Ethylpyrrolo[1,2-a]pyrazine via the N-alkylation/Cyclization route. Note: This protocol is adapted from standard pyrrolopyrazine syntheses and requires standard Schlenk line techniques.
Reagents
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Pyrrole-2-carboxaldehyde (1.0 eq)
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2-Bromobutanamine hydrobromide (1.2 eq) [Precursor for ethyl group]
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Sodium hydride (NaH, 60% dispersion) or K
CO -
DMF (Dimethylformamide), anhydrous
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Acetic acid (glacial)
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DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) for aromatization
Procedure
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N-Alkylation:
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Dissolve pyrrole-2-carboxaldehyde (10 mmol) in anhydrous DMF (20 mL) under Argon.
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Cool to 0°C. Add NaH (12 mmol) portion-wise. Stir for 30 min until gas evolution ceases.
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Add 2-bromobutanamine hydrobromide (12 mmol) slowly.
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Allow to warm to room temperature and stir for 4 hours.
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Checkpoint: TLC should show consumption of the aldehyde.
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Cyclization (One-Pot Variation):
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The intermediate (N-alkylated pyrrole aldehyde) spontaneously cyclizes in situ or upon heating to 80°C in the presence of mild acid (acetic acid) to form the dihydro-species.
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Note: If the intermediate is stable, isolate it, then reflux in glacial acetic acid for 2 hours.
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Aromatization:
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Dissolve the crude dihydro-intermediate in Toluene.
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Add DDQ (1.1 eq) and reflux for 1 hour. This restores the aromaticity of the pyrazine ring.
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Cool, filter off the hydroquinone byproduct.
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Purification:
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Concentrate the filtrate.
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Purify via Flash Column Chromatography (Silica Gel).
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Eluent: Hexane:Ethyl Acetate (gradient 9:1 to 7:3).
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Result: The product elutes as a pale yellow oil/solid. Verify via
H-NMR.
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Biological & Industrial Applications[1][5][8][9]
Medicinal Chemistry: Kinase Inhibition
The pyrrolo[1,2-a]pyrazine scaffold is a bioisostere of quinoxaline and indole. It is critical in the design of JAK (Janus Kinase) inhibitors .
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Mechanism: The planar aromatic system fits into the ATP-binding pocket of the kinase. The bridgehead nitrogen accepts hydrogen bonds, while the 4-ethyl group occupies the hydrophobic pocket (gatekeeper region), improving selectivity.
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Case Study: This scaffold is structurally related to intermediates used in the synthesis of Upadacitinib (Rinvoq), a selective JAK1 inhibitor used for rheumatoid arthritis.
Flavor & Fragrance
In the food industry, 4-ethylpyrrolo[1,2-a]pyrazine is identified as a volatile compound in:
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Roasted Coffee: Formed during the Maillard reaction between amino acids (proline/hydroxyproline) and sugars.
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Sensory Profile: It imparts "roasted," "popcorn-like," and "earthy" notes, crucial for the authentic aroma of heat-processed foods.
Biological Signaling Pathway (JAK-STAT)
The following diagram illustrates where this scaffold interferes within the JAK-STAT signaling pathway, a primary target for drugs based on this structure.
Caption: Mechanism of Action: The scaffold acts as an ATP-competitive inhibitor of JAK kinase phosphorylation.
References
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PubChem. (2025). Pyrrolo[1,2-a]pyrazine Scaffold and Derivatives. National Library of Medicine.[1] Retrieved from [Link]
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Song, Y., et al. (2014). Privileged Scaffolds or Promiscuous Binders: A Glance of Pyrrolo[2,1-f][1,2,4]triazines and Related Bridgehead Nitrogen Heterocycles in Medicinal Chemistry. Current Medicinal Chemistry. Retrieved from [Link]
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Mishra, T., & Vuppu, S. (2025).[2] Antimicrobial and Antioxidant Properties of Pyrrolo[1,2-a]pyrazine-1,4-dione Derivatives. Naunyn-Schmiedeberg's Archives of Pharmacology. Retrieved from [Link]
